molecular formula C16H16N4O B7472420 1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7472420
M. Wt: 280.32 g/mol
InChI Key: LZRNOJIJLIFJPC-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide, commonly known as DPP-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPP-5 has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of DPP-5 is not yet fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. DPP-5 has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPP-5 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. DPP-5 has also been found to have neuroprotective effects, which can help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPP-5 in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, DPP-5 has a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using DPP-5 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on DPP-5. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of DPP-5 and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of DPP-5 involves the reaction of 2-methylphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with 2-chloro-3-formylquinoline. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain DPP-5 in high yield and purity.

Scientific Research Applications

DPP-5 has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPP-5 has also been shown to have antioxidant properties, which can help to prevent oxidative stress-induced damage in cells. Additionally, DPP-5 has been found to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-6-4-5-7-14(10)18-16(21)12-8-13-11(2)19-20(3)15(13)17-9-12/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRNOJIJLIFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=C2)N(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

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